

Application Notes and Protocols for SR14150 in In Vivo Rodent Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

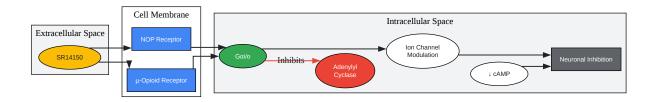
SR14150, also known as AT-200, is a non-peptidic, moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also demonstrating partial agonist activity at the μ -opioid receptor (MOP).[1][2][3] This dual activity makes it a compound of significant interest for investigating the roles of the NOP and opioid systems in various physiological and pathological processes, particularly in the context of pain modulation.[4][5] Preclinical studies in rodent models have been instrumental in elucidating its pharmacological profile and therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for the use of **SR14150** in in vivo rodent studies.

Mechanism of Action

SR14150 acts as a partial agonist at both the NOP and μ -opioid receptors.[1][5] Its effects are complex and can vary depending on the pain state of the animal. In models of acute pain, the antinociceptive effects of **SR14150** are primarily mediated by its activity at the μ -opioid receptor and can be reversed by the opioid antagonist naloxone.[1][4] However, in chronic pain states, such as neuropathic pain, **SR14150** exhibits antiallodynic effects that are mediated by the NOP receptor and can be blocked by NOP receptor antagonists like SB-612111.[1][5] This suggests a dynamic interplay between the NOP and opioid systems in the modulation of pain.



The signaling pathway for **SR14150** involves the activation of G-protein-coupled receptors (GPCRs). As a member of the opioid receptor family, the NOP receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.[3][6] This ultimately results in the inhibition of neuronal excitability and neurotransmitter release.



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Diagram 1: Simplified signaling pathway of SR14150.

Data Presentation

Table 1: In Vivo Efficacy of SR14150 in Rodent Pain Models



Species	Pain Model	Adminis tration Route	Dose (mg/kg)	Outcom e Measur e	Effect	Antago nist Blockad e	Referen ce
Mouse	Acute Pain (Tail- Flick)	Subcutan eous (s.c.)	30	Tail-Flick Latency	Significa nt increase in latency	Naloxone	[4]
Mouse	Neuropat hic Pain (Spinal Nerve Ligation)	Subcutan eous (s.c.)	3	Tail-Flick Latency	Significa nt increase in latency	Naloxone	[5]
Mouse	Neuropat hic Pain (Spinal Nerve Ligation)	Subcutan eous (s.c.)	10	Tail-Flick Latency	Significa nt increase in latency	Naloxone	[5]
Mouse	Neuropat hic Pain (Spinal Nerve Ligation)	Subcutan eous (s.c.)	3	Mechanic al Allodynia (von Frey)	Significa nt antiallody nic effect	SB- 612111	[1]
Mouse	Neuropat hic Pain (Spinal Nerve Ligation)	Subcutan eous (s.c.)	10	Mechanic al Allodynia (von Frey)	Significa nt antiallody nic effect	SB- 612111	[1]
Rat	Neuropat hic Pain (Chronic Constricti on Injury)	Intraperit oneal (i.p.)	Not specified	Mechanic al Allodynia	No effect when given alone	N/A	[7]



Rat	Anxiety (Elevated Plus- Maze)	Intraperit oneal (i.p.)	0.3 - 3	Time in Open Arms	Anxiolytic -like effects	N/A	[8]
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Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects in an Acute Pain Model (Tail-Flick Test)

This protocol is adapted from studies demonstrating the μ -opioid receptor-mediated antinociceptive effects of **SR14150**.[4]

- 1. Animals:
- Male C57BL/6 mice (8-10 weeks old).
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
- Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
- 2. Materials:
- SR14150 hydrochloride salt.
- Vehicle (e.g., physiological saline containing 0.3% Tween 80).[8]
- Naloxone hydrochloride (opioid antagonist).
- Morphine sulfate (positive control).
- Tail-flick apparatus.
- 3. Drug Preparation:
- Dissolve SR14150 and morphine in the vehicle to the desired concentrations.



- Prepare naloxone solution in saline.
- 4. Experimental Procedure:
- Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying
 a radiant heat source to the tail and recording the time until the tail is withdrawn. The
 average of three readings, taken at 5-minute intervals, constitutes the baseline. A cut-off time
 (e.g., 10 seconds) should be established to prevent tissue damage.
- Drug Administration: Administer SR14150 (e.g., 30 mg/kg, s.c.), morphine (e.g., 15 mg/kg, s.c.), or vehicle to different groups of mice.[4]
- Antagonist Co-administration: In a separate group, co-administer naloxone (e.g., 1 mg/kg, s.c.) with SR14150.[4]
- Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
- 5. Data Analysis:
- Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100.
- Analyze the data using an appropriate statistical test, such as a two-way ANOVA followed by a post-hoc test, to compare the effects of different treatments over time.

Protocol 2: Assessment of Antiallodynic Effects in a Neuropathic Pain Model (Spinal Nerve Ligation and von Frey Test)

This protocol is based on studies showing the NOP receptor-mediated antiallodynic effects of **SR14150** in a chronic pain state.[1][5]

- 1. Animals and Surgical Procedure:
- Male C57BL/6 mice (8-10 weeks old).



- Induce neuropathic pain using the spinal nerve ligation (SNL) model. Briefly, under anesthesia, ligate the L5 spinal nerve. Sham-operated animals undergo the same surgical procedure without nerve ligation.
- Allow animals to recover for at least 7 days post-surgery and confirm the development of mechanical allodynia.

2. Materials:

- SR14150 hydrochloride salt.
- Vehicle.
- SB-612111 (NOP receptor antagonist).
- Naloxone hydrochloride.
- · von Frey filaments.
- 3. Drug Preparation:
- Prepare drug solutions as described in Protocol 1.
- 4. Experimental Procedure:
- Baseline Measurement: Establish the baseline mechanical withdrawal threshold using the up-down method with von Frey filaments.
- Drug Administration: Administer SR14150 (e.g., 3 or 10 mg/kg, s.c.), vehicle, or a positive control to different groups of SNL mice.[5]
- Antagonist Co-administration: In separate groups, pre-treat animals with SB-612111 (e.g., 10 mg/kg, s.c.) or naloxone (e.g., 1 mg/kg, s.c.) before SR14150 administration.[1][5]
- Post-treatment Measurement: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 60 minutes).
- 5. Data Analysis:

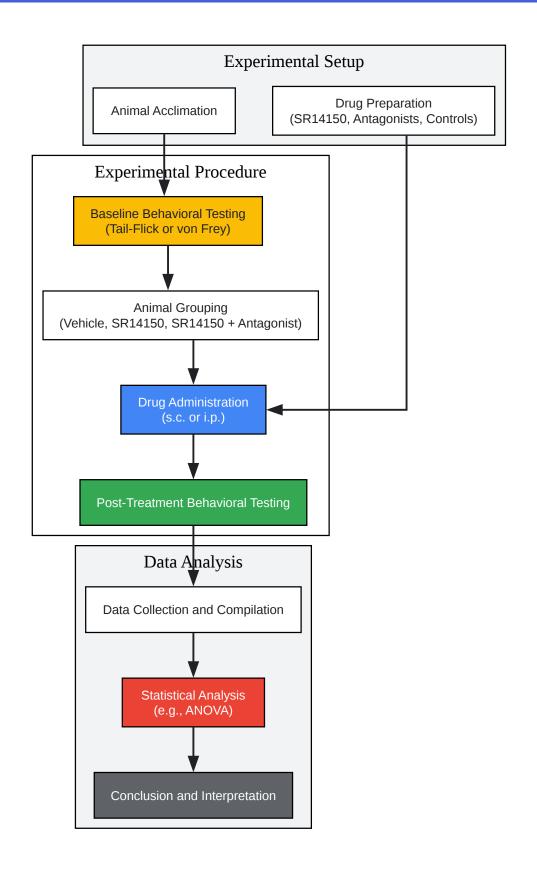
Methodological & Application





- Determine the 50% withdrawal threshold (in grams) for each animal.
- Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test, to compare the effects of different treatments.





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Diagram 2: General experimental workflow for in vivo rodent studies with SR14150.



Concluding Remarks

SR14150 is a valuable pharmacological tool for investigating the complex interplay between the NOP and μ -opioid receptor systems in rodent models. The provided protocols offer a foundation for designing and conducting in vivo studies to explore its therapeutic potential in pain and other neurological disorders. Researchers should carefully consider the specific research question, animal model, and appropriate control groups to ensure the generation of robust and reproducible data. It is also crucial to adhere to ethical guidelines for animal research throughout all experimental procedures.

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